4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
Benzothiazole is a heterocyclic compound, which involves a benzene ring fused to a thiazole ring . It’s found in various marine and terrestrial natural compounds and is widely used due to its highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Kumar and co-workers developed an efficient protocol for the preparation of a library of benzothiazole derivatives from reactions of acyl chlorides with ortho-aminothiophenol .Molecular Structure Analysis
The benzothiazole ring system is a significant structure in medicinal chemistry. It renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism .Chemical Reactions Analysis
Benzothiazoles have been studied as optical materials and for their biological potential . They are involved in various chemical reactions, including condensation and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary greatly depending on the specific compound. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid is a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine' involves the reaction of 2-amino-1,3-benzothiazole with ethyl chloroformate to form the intermediate ethyl 2-(1,3-benzothiazol-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form the final product, 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine.", "Starting Materials": [ "2-amino-1,3-benzothiazole", "ethyl chloroformate", "hydrazine hydrate", "sodium acetate" ], "Reaction": [ "Step 1: 2-amino-1,3-benzothiazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(1,3-benzothiazol-2-yl)acetate.", "Step 2: The intermediate ethyl 2-(1,3-benzothiazol-2-yl)acetate is then reacted with hydrazine hydrate and sodium acetate in ethanol to form the final product, 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine.", "Overall Reaction: 2-amino-1,3-benzothiazole + ethyl chloroformate + hydrazine hydrate + sodium acetate → 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine" ] } | |
CAS RN |
346646-10-4 |
Molecular Formula |
C9H6N4OS |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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